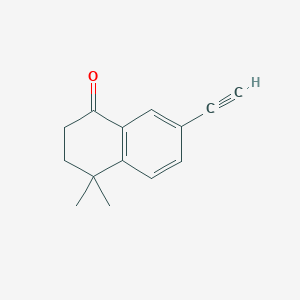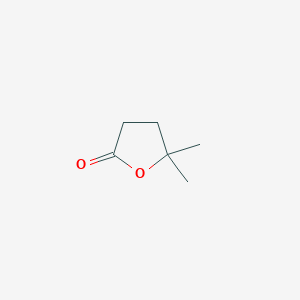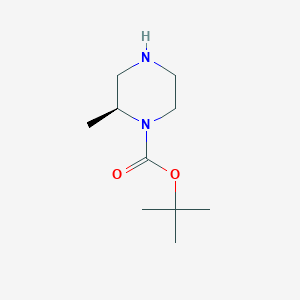
(S)-1-N-Boc-2-Methylpiperazine
Descripción general
Descripción
Synthesis Analysis
The synthesis of related piperazine derivatives involves multiple steps, including the protection of amino groups, cyclization processes, and the modification of functional groups. For instance, the preparation of 1-Methyl-3-Phenylpiperazine, a compound similar to (S)-1-N-Boc-2-Methylpiperazine, showcases the complexity of synthesizing substituted piperazines. It involves starting materials such as ethyl α-Bromophenylacetate and ethylenediamine, followed by protection and deprotection steps, highlighting the intricacies involved in the synthesis of such molecules (Yan Zhao-huaa, 2012).
Molecular Structure Analysis
The molecular structure of piperazine derivatives can be studied using various spectroscopic techniques. The NBO, HOMO, and LUMO analysis, along with vibrational spectra (FTIR and FT Raman), provide insights into the electron density distribution, electronic properties, and molecular orbitals of such compounds. This analysis helps in understanding the electronic structure and reactivity of (S)-1-N-Boc-2-Methylpiperazine and similar molecules (G. Mahalakshmi & V. Balachandran, 2015).
Chemical Reactions and Properties
The chemical properties of (S)-1-N-Boc-2-Methylpiperazine are influenced by its functional groups and molecular structure. For example, the presence of the Boc group (tert-butoxycarbonyl) makes it a candidate for reactions involving amine protection and deprotection, which is crucial in peptide synthesis. Furthermore, compounds like 1,4-disulfopiperazine-1,4-diium chloride have been shown to catalyze the N-Boc protection of amines, demonstrating the versatility of piperazine derivatives in chemical reactions (Tahereh Ghauri Koodehi, F. Shirini, & O. Goli-Jolodar, 2017).
Physical Properties Analysis
The physical properties of (S)-1-N-Boc-2-Methylpiperazine, such as melting point, solubility, and crystalline structure, are key to its application in various fields. The crystal structures and hydrogen-bonding patterns of related compounds, as explored through X-ray diffraction and spectroscopy, provide valuable information on the stability and intermolecular interactions of these molecules (M. Essid et al., 2020).
Chemical Properties Analysis
The chemical properties of (S)-1-N-Boc-2-Methylpiperazine, including reactivity, chemical stability, and interaction with other molecules, are essential for its application in synthesis and material science. Studies on related piperazine compounds show a wide range of reactions, including catalysis, protection/deprotection of functional groups, and formation of complex structures, reflecting the chemical versatility of these molecules (Sofian Gatfaoui et al., 2017).
Aplicaciones Científicas De Investigación
“(S)-1-N-Boc-2-Methylpiperazine” is a versatile compound with a wide range of applications in various scientific fields . Here are some additional applications:
-
Heterocyclic Building Block
- This compound is often used as a heterocyclic building block . It’s a key component in the synthesis of various pharmaceutical and medicinal compounds .
- The specific methods of application or experimental procedures would depend on the particular synthesis pathway being used, and the desired end product .
- The outcomes obtained would also vary based on the specific synthesis pathway and the end product .
-
Key Drug Intermediate
- “(S)-1-N-Boc-2-Methylpiperazine” is also a key drug intermediate in the process research of antipsychotic drugs .
- The synthesis method involves the use of 1, 1-dimethylethyl (2S)-2-methyl-1-piperazine carboxylate and n-BuLi .
- The outcomes of this application would be the successful synthesis of antipsychotic drugs .
“(S)-1-N-Boc-2-Methylpiperazine” is a versatile compound with a wide range of applications in various scientific fields . Here are some additional applications:
-
Heterocyclic Building Block
- This compound is often used as a heterocyclic building block . It’s a key component in the synthesis of various pharmaceutical and medicinal compounds .
- The specific methods of application or experimental procedures would depend on the particular synthesis pathway being used, and the desired end product .
- The outcomes obtained would also vary based on the specific synthesis pathway and the end product .
-
Key Drug Intermediate
- “(S)-1-N-Boc-2-Methylpiperazine” is also a key drug intermediate in the process research of antipsychotic drugs .
- The synthesis method involves the use of 1, 1-dimethylethyl (2S)-2-methyl-1-piperazine carboxylate and n-BuLi .
- The outcomes of this application would be the successful synthesis of antipsychotic drugs .
-
Preparation of Pyrazolo[3,4-b]pyridine Dual Pharmacophores
- “(S)-1-N-Boc-2-Methylpiperazine” is used in the preparation of pyrazolo[3,4-b]pyridine dual pharmacophores as PDE4-muscarinic antagonists .
- The synthesis involves a solution of (S)-2-methyl piperazine (2 g, 20 mmol) in THF (200 ml_) mixed with nBuLi (25 ml, 1.6 M in hexanes, 40 mmol) at room temperature .
- The outcomes of this application would be the successful synthesis of pyrazolo[3,4-b]pyridine dual pharmacophores .
Safety And Hazards
Check resources like the Material Safety Data Sheet (MSDS) for information on its safety and potential hazards. This could include its toxicity, flammability, and precautions for handling and storage.
Direcciones Futuras
Look for review papers or editorials that discuss the current state of research on the compound and where it is headed. This could include potential applications, challenges to overcome, and unanswered questions in the field.
Remember to always critically evaluate the sources of your information and ensure they are reliable and reputable. I hope this helps guide your research! If you have any specific questions about these steps, feel free to ask.
Propiedades
IUPAC Name |
tert-butyl (2S)-2-methylpiperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-8-7-11-5-6-12(8)9(13)14-10(2,3)4/h8,11H,5-7H2,1-4H3/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DATRVIMZZZVHMP-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CNCCN1C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80435290 | |
| Record name | tert-Butyl (2S)-2-methylpiperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80435290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-N-Boc-2-Methylpiperazine | |
CAS RN |
169447-70-5 | |
| Record name | 1,1-Dimethylethyl (2S)-2-methyl-1-piperazinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=169447-70-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl (2S)-2-methylpiperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80435290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl (2S)-2-methylpiperazine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



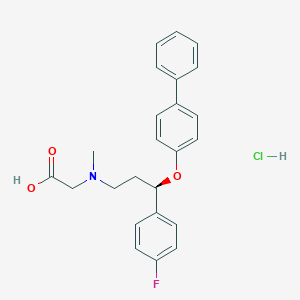

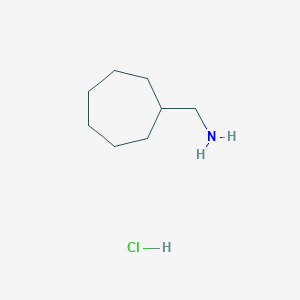


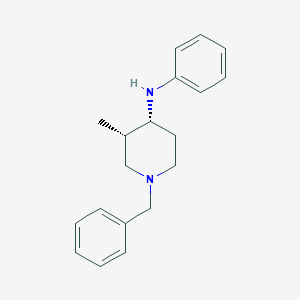

![N-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B30212.png)

![4-[2-[5,6-Dihydro-5,5-dimethyl-8-[[(trifluoromethyl)sulfonyl]oxy]-2-naphthalenyl]ethynyl]benzoic acid ethyl ester](/img/structure/B30219.png)
